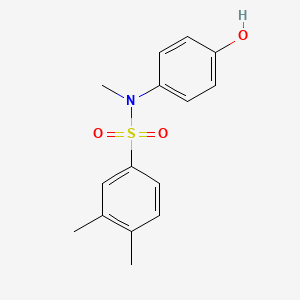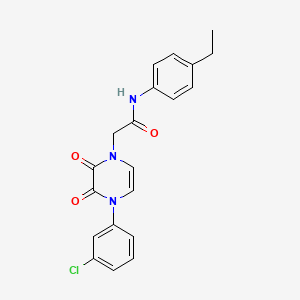
N-(4-hydroxyphenyl)-N,3,4-trimethylbenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-Hydroxyphenyl)glycine”, also known as Glycin, is a photographic developing agent used in classic black-and-white developer solutions . It is not identical to, but derived from glycine, the proteinogenic amino acid .
Synthesis Analysis
The synthesis of compounds similar to “N-(4-hydroxyphenyl)-N,3,4-trimethylbenzene-1-sulfonamide” has been reported. For example, “N-(4-hydroxyphenyl)acetamide” can be synthesized by treating p-aminophenol with chloracetic acid in a solvent .
科学的研究の応用
Antitumor Applications
Sulfonamides, including compounds structurally related to N-(4-hydroxyphenyl)-N,3,4-trimethylbenzene-1-sulfonamide, have been evaluated for their anticancer properties. For instance, certain sulfonamides have been identified as potent cell cycle inhibitors, showing effectiveness in clinical trials against cancer through mechanisms such as disrupting tubulin polymerization and affecting cell cycle phases in cancer cell lines (Owa et al., 2002). These compounds exhibit preliminary clinical activities, indicating their potential as oncology therapeutics.
Enzyme Inhibition for Cancer Therapy
Sulfonamide derivatives have been studied for their ability to inhibit carbonic anhydrase (CA) isoenzymes, which play a role in various physiological processes including tumorigenesis. Specific sulfonamide compounds demonstrate nanomolar inhibitory concentrations against these isoenzymes, suggesting their utility in developing anti-cancer therapies (Supuran et al., 2013).
Antimicrobial Activity
Sulfonamide compounds exhibit broad antimicrobial activities, effective against both gram-positive and gram-negative bacteria. This characteristic makes them valuable in treating various infectious diseases like malaria, urinary tract infections, and respiratory tract infections (Ahmad & Farrukh, 2012).
Synthesis and Characterization
The synthesis and characterization of sulfonamide derivatives, including those with potential therapeutic applications, have been extensively explored. Research has focused on elucidating their molecular and electronic structures to guide the development of novel compounds with enhanced activity and specificity (Mahmood et al., 2016).
Environmental Impact and Degradation
Studies also delve into the environmental impact of sulfonamide antibiotics, examining microbial strategies to eliminate these compounds from the environment. Such research is crucial for understanding how to mitigate the propagation of antibiotic resistance (Ricken et al., 2013).
作用機序
Target of Action
N-(4-hydroxyphenyl)-N,3,4-trimethylbenzene-1-sulfonamide, also known as Fenretinide , is a synthetic retinoid derivative . It primarily targets several human cancer cell lines .
Mode of Action
Fenretinide inhibits the growth of cancer cells through both retinoid-receptor-dependent and retinoid-receptor-independent mechanisms . It induces apoptosis, a form of programmed cell death, rather than causing differentiation, which is a characteristic effect of Vitamin A . This property makes Fenretinide an attractive candidate for cancer chemoprevention .
Biochemical Pathways
Fenretinide’s action involves multiple biochemical pathways. It causes lysosomal membrane permeabilization and cytosolic relocation of cathepsin D . The antioxidant N-acetylcysteine attenuates cathepsin D relocation into the cytosol, suggesting that lysosomal destabilization is dependent on the elevation of reactive oxygen species and precedes mitochondrial dysfunction .
Pharmacokinetics
The pharmacokinetics of Fenretinide are complex. It has been reported that Fenretinide selectively accumulates in breast tissue , which may contribute to its effectiveness against breast cancer .
Result of Action
The result of Fenretinide’s action at the molecular and cellular level is the inhibition of cell growth and the induction of apoptosis . This leads to the death of cancer cells, thereby preventing the progression of the disease .
Action Environment
The action of Fenretinide can be influenced by environmental factors. For example, certain compounds are highly sensitive towards light and temperature, and their continuous exposure to intense heat and light causes their oxidation . .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(4-hydroxyphenyl)-N,3,4-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-11-4-9-15(10-12(11)2)20(18,19)16(3)13-5-7-14(17)8-6-13/h4-10,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAVCJKSZDAUGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxyphenyl)-N,3,4-trimethylbenzene-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-fluorophenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2755027.png)

![2-(7-cyclopropyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2755031.png)

![N-(3,4-dichlorophenyl)-3-[5-(2-methylcyclopropyl)furan-2-yl]propanamide](/img/structure/B2755035.png)

![4-(4-(((5,6-dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2755038.png)

![2-[1-[2-(2-Chlorophenoxy)propanoyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2755041.png)
![2-[[1-(2-Phenyl-1,3-thiazole-4-carbonyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2755044.png)
![4-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2755045.png)

![N-[2-[1-[(2,4-dichlorophenyl)methyl]benzimidazol-2-yl]ethyl]acetamide](/img/structure/B2755047.png)
![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2755048.png)